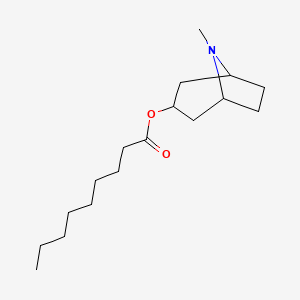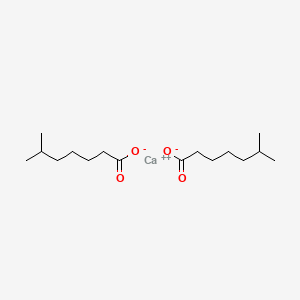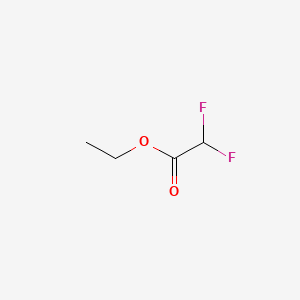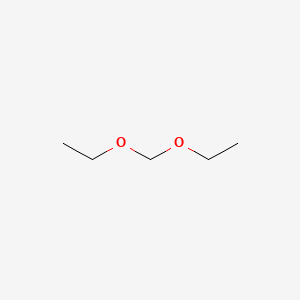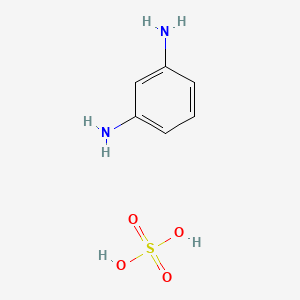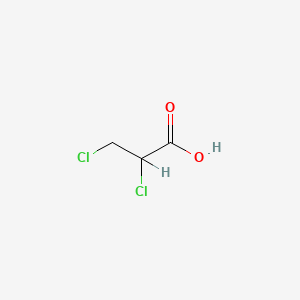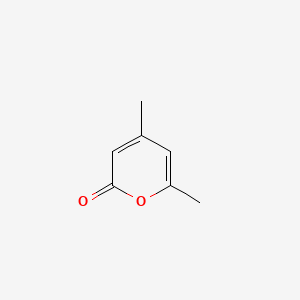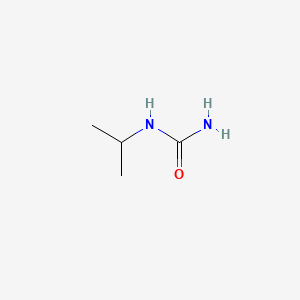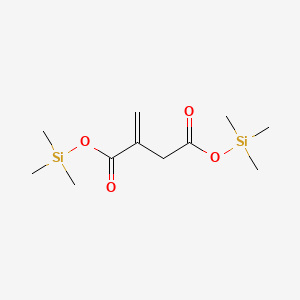
Bis(trimethylsilyl)itaconate
Übersicht
Beschreibung
Bis(trimethylsilyl)itaconate is a chemical compound with the molecular formula C11H22O4Si2 and a molecular weight of 274.46 . It is a derivative of itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle .
Molecular Structure Analysis
Bis(trimethylsilyl)itaconate contains a total of 38 bonds, including 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds . It is part of the trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . The solid-state kinetics and gas-phase predictions of the 1,4-bis(trimethylsilyl)benzene are visualized by utilizing thermogravimetric and mass spectral data .Wissenschaftliche Forschungsanwendungen
Medicine: Immunomodulation and Inflammation
Bis(trimethylsilyl)itaconate derivatives have been studied for their role in immunomodulation. Itaconate, the core molecule, is known to regulate macrophage function and has shown potential in treating inflammatory diseases . The silylated derivatives could be explored for similar applications, potentially offering more stability or different pharmacokinetics.
Polymer Synthesis: Antibacterial Polymers
In polymer chemistry, Bis(trimethylsilyl)itaconate is used to synthesize biobased polymers with clickable groups. These polymers exhibit potent antibacterial activity and low hemotoxicity, making them suitable for medical applications such as antimicrobial coatings or drug delivery systems .
Materials Science: Organosilane Chemistry
As an organosilane, Bis(trimethylsilyl)itaconate is valuable in materials science. It can be used to modify surfaces, create protective coatings, or synthesize silicon-containing polymers with unique properties like increased thermal stability or altered electronic characteristics .
Industrial Applications: Chemical Intermediate
The compound serves as a chemical intermediate in various industrial applications. Its role in synthesizing other chemicals, especially those that are silicon-based, is crucial. It contributes to the production of materials with specific desired properties for industrial use .
Environmental Applications: Spill Response and Containment
Bis(trimethylsilyl)itaconate’s reactivity with water and its potential environmental hazards necessitate careful handling. It is used in developing methods for spill response and containment to prevent environmental contamination .
Biochemistry Research: Macrophage Immunomodulation
In biochemistry research, the focus is on understanding how itaconate derivatives, like Bis(trimethylsilyl)itaconate, affect macrophage metabolism and immune responses. This research has implications for developing new treatments for diseases where the immune system plays a critical role .
Analytical Chemistry: Volatility and Derivatization
Bis(trimethylsilyl)itaconate is used in analytical chemistry to increase the volatility of analytes for gas chromatography. It also serves as a silylating agent to protect or derivatize functional groups during chemical analysis .
Wirkmechanismus
Target of Action
Bis(trimethylsilyl)itaconate, a derivative of itaconate, primarily targets macrophages . Macrophages are a crucial component of the immune system and help the host fight infection . They can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions .
Mode of Action
Bis(trimethylsilyl)itaconate interacts with its targets, the macrophages, by regulating their function through multiple mechanisms . Itaconate, from which Bis(trimethylsilyl)itaconate is derived, has been found to directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .
Biochemical Pathways
Bis(trimethylsilyl)itaconate affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, regulates the metabolic adaptability of macrophages and affects their effect . Itaconate has been found to participate in significant biological regulation and changes .
Pharmacokinetics
It is known that macrophages activated by microbial pathogen-associated molecular patterns and cytokines upregulate the expression of the enzyme acod1 that generates the immune-metabolite itaconate .
Result of Action
The molecular and cellular effects of Bis(trimethylsilyl)itaconate’s action include the regulation of macrophage function, the modulation of immune cell signaling, and metabolic pathways . Itaconate has anti-microbial as well as immunomodulatory activities, which makes it attractive as an endogenous effector metabolite fighting infection and restraining inflammation .
Action Environment
The action, efficacy, and stability of Bis(trimethylsilyl)itaconate are influenced by environmental factors. For instance, the production of itaconate in macrophages is triggered by microbial pathogen-associated molecular patterns and cytokines . .
Safety and Hazards
Eigenschaften
IUPAC Name |
bis(trimethylsilyl) 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h1,8H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWOPPVIQNFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334697 | |
| Record name | Itaconic acid (tms) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)itaconate | |
CAS RN |
55494-04-7 | |
| Record name | Itaconic acid (tms) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)


